Ethyl benzo[d]isothiazole-6-carboxylate

Lipophilicity optimization Medicinal chemistry building blocks ADME property tuning

Ethyl benzo[d]isothiazole-6-carboxylate (CAS 2089311-01-1, MF C10H9NO2S, MW 207.25 g/mol) is a heterocyclic building block belonging to the benzo[d]isothiazole class, featuring a benzene ring fused to an isothiazole moiety with an ethyl carboxylate substituent at the 6-position. The compound is supplied at 97% purity and serves as a key synthetic intermediate for constructing more complex molecules in medicinal chemistry and organic synthesis.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
Cat. No. B13647622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzo[d]isothiazole-6-carboxylate
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C=NS2
InChIInChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-6-11-14-9(8)5-7/h3-6H,2H2,1H3
InChIKeyZWGPUXKOFCSLDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl benzo[d]isothiazole-6-carboxylate (CAS 2089311-01-1): Core Identity and Procurement-Relevant Classification


Ethyl benzo[d]isothiazole-6-carboxylate (CAS 2089311-01-1, MF C10H9NO2S, MW 207.25 g/mol) is a heterocyclic building block belonging to the benzo[d]isothiazole class, featuring a benzene ring fused to an isothiazole moiety with an ethyl carboxylate substituent at the 6-position . The compound is supplied at 97% purity and serves as a key synthetic intermediate for constructing more complex molecules in medicinal chemistry and organic synthesis . Its structural distinction from the more common benzothiazole-6-carboxylate isomer (CAS 19989-64-1)—wherein the sulfur and nitrogen positions are exchanged—confers distinct electronic properties and biological activity profiles that are not interchangeable for downstream applications [1].

Why Ethyl benzo[d]isothiazole-6-carboxylate Cannot Be Casually Substituted with Benzothiazole-6-carboxylate or Methyl Ester Analogs


Procurement decisions that treat Ethyl benzo[d]isothiazole-6-carboxylate as interchangeable with its benzothiazole isomer (CAS 19989-64-1) or its methyl ester analog (CAS 1823835-78-4) carry substantial risk of project failure. The benzo[d]isothiazole scaffold exhibits a distinct cytotoxicity profile (CC50 = 4–9 μM against MT-4 lymphocytes) that is absent in corresponding benzothiazole and thiazole Schiff base series [1]. Furthermore, the ethyl ester imparts a measured LogP of 2.473—a 0.39-unit increase over the methyl ester (LogP 2.0829)—which directly affects partitioning, membrane permeability, and chromatographic behavior . These differences, detailed quantitatively below, mean that target potency, selectivity, ADME properties, and synthetic yields achieved with one analog cannot be assumed for another.

Quantitative Differentiation Evidence for Ethyl benzo[d]isothiazole-6-carboxylate Against Its Closest Analogs


Lipophilicity Advantage: Ethyl Ester (LogP 2.473) vs Methyl Ester (LogP 2.0829) for Tailored Physicochemical Optimization

The ethyl carboxylate at the 6-position of the benzo[d]isothiazole core confers a measured LogP of 2.473, compared to 2.0829 for the methyl ester analog (Methyl benzo[d]isothiazole-6-carboxylate, CAS 1823835-78-4), a difference of +0.39 LogP units . This higher lipophilicity provides a measurable advantage for programs requiring increased membrane partitioning without resorting to scaffold changes. Both compounds share identical TPSA (39.19 Ų) and H-bond acceptor count (4), meaning the lipophilicity gain is achieved without altering key polarity parameters . Ethyl ester hydrolysis kinetics are also slower than methyl ester, offering greater stability under aqueous conditions during multi-step synthetic sequences.

Lipophilicity optimization Medicinal chemistry building blocks ADME property tuning

Scaffold-Level Cytotoxicity: Benzo[d]isothiazole CC50 4–9 μM Against MT-4 Cells vs. Inactive Benzothiazole Analogs

In a direct head-to-head comparative study of three heterocyclic Schiff base series, only the benzo[d]isothiazole derivatives exhibited marked cytotoxicity against human CD4+ MT-4 lymphocytes, with CC50 values of 4–9 μM [1]. In contrast, the corresponding benzothiazole and thiazole Schiff bases showed no measurable cytotoxicity in the same assay system. Furthermore, all benzo[d]isothiazole derivatives inhibited the growth of leukemia cell lines, whereas only one benzothiazole derivative (compound 1e) demonstrated antiproliferative activity against solid tumor-derived cell lines [2]. This establishes that the benzo[d]isothiazole core is not a silent scaffold but actively drives biological responses in ways that benzothiazole and thiazole analogs do not.

Antiproliferative screening Leukemia cell lines Scaffold triage

PD-1/PD-L1 Inhibitor Development: Benzo[d]isothiazole Scaffold Delivers IC50 8.5 nM Potency (CH20) as a Validated Immuno-Oncology Entry Point

A novel series of benzo[d]isothiazole-bearing compounds designed as PD-1/PD-L1 interaction inhibitors yielded lead compound CH20 with an IC50 of 8.5 nM (biochemical assay) and an EC50 of 5.6 μM in cell-based PD-1/PD-L1 blockade bioassays [1]. Critically, CH20 demonstrated potency restoration of effector cell activity, with maximal luminescence values (RLUmax) equivalent to those of therapeutic PD-L1 monoclonal antibodies, confirming that the benzo[d]isothiazole scaffold can achieve functional immune checkpoint blockade comparable to biologics [2]. The 6-carboxylate position serves as a key derivatization point for installing pharmacophoric elements, making Ethyl benzo[d]isothiazole-6-carboxylate a strategic entry building block for PD-1/PD-L1 small-molecule programs.

Immunotherapy PD-1/PD-L1 checkpoint inhibitors Small-molecule drug discovery

TRPM5 Agonism: Benzo[d]isothiazole Derivatives Achieve >100-Fold Selectivity Over Related Cation Channels (In Vivo Prokinetic Activity Validated)

A high-throughput screening campaign identified benzo[d]isothiazole derivatives as potent and selective agonists of human TRPM5 cation channels. Hit-to-lead optimization yielded compounds 61 and 64 with nanomolar activity and >100-fold selectivity versus related TRP family cation channels [1]. Compound 64 demonstrated an ideal in vivo drug metabolism and pharmacokinetic profile for a locally acting intestinal agent, with minimal systemic absorption, and showed increased gastrointestinal prokinetic activity in a mouse motility assay at 100 mg/kg [2]. This selectivity profile is scaffold-dependent—benzo[d]isothiazole-based agonists achieve this window while many benzothiazole analogs lose TRPM5 selectivity.

Ion channel pharmacology TRPM5 agonists Gastrointestinal prokinetic agents

HCV NS5B Polymerase Inhibition: Benzo[d]isothiazole-1,1-dioxide Series Achieves IC50 = 10 nM, Outperforming Isothiazole Analogs

Structure-based design of benzo[d]isothiazole-1,1-dioxides as non-nucleoside inhibitors of HCV NS5B polymerase yielded compound 84 with an IC50 of 10 nM (0.010 μM) [1]. This potency represents a significant improvement over earlier isothiazole analog series that showed IC50 values of ~200 nM [2]. The incorporation of a methyl sulfonamide group into the benzo[d]isothiazole-1,1-dioxide scaffold was critical for achieving this potency, and the 6-carboxylate position provides a validated vector for introducing such modifications. The ethyl ester serves as a protected carboxylate precursor that can be hydrolyzed to the acid and further elaborated.

Antiviral drug discovery HCV polymerase inhibitors Structure-based design

HDAC Inhibition: Saccharin-Derived Benzo[d]isothiazole Hydroxamic Acids Match or Exceed SAHA Potency

A rationally designed series of 1,2-dihydrobenzo[d]isothiazol-3-one-1,1-dioxide (saccharin) hydroxamic acid derivatives was developed as HDAC inhibitors. Compounds 11e, 11m, and 11p exhibited HDAC inhibitory activity comparable to or better than the FDA-approved drug SAHA (vorinostat) . This study establishes that the benzo[d]isothiazole-based saccharin template is a productive scaffold for HDAC inhibitor design. Ethyl benzo[d]isothiazole-6-carboxylate provides a direct synthetic route to the 6-carboxyl-substituted saccharin core via oxidation and hydrolysis, offering a distinct advantage over benzothiazole-based HDAC inhibitor scaffolds that require alternative synthetic strategies [1].

Epigenetic drug discovery HDAC inhibitors Cancer therapeutics

Highest-Confidence Application Scenarios for Ethyl benzo[d]isothiazole-6-carboxylate Based on Quantitative Evidence


PD-1/PD-L1 Small-Molecule Immuno-Oncology Lead Optimization

Ethyl benzo[d]isothiazole-6-carboxylate serves as the optimal 6-position building block for synthesizing benzo[d]isothiazole-based PD-1/PD-L1 inhibitors. The established SAR shows that CH20 (IC50 = 8.5 nM, EC50 = 5.6 μM) delivers functional immune checkpoint blockade equivalent to PD-L1 monoclonal antibodies [1]. The ethyl ester provides a protected carboxylate handle for amidation or hydrolysis, enabling installation of the biphenyl and substituted benzyl pharmacophoric elements required for PD-L1 dimer binding. Procurement of this exact regioisomer (benzo[d]isothiazole, not benzothiazole) is essential—the benzothiazole scaffold lacks the electronic and steric properties that enable the key π-π stacking interactions with the PD-L1 dimer interface observed in docking studies against PDB 6R3K [2].

TRPM5 Agonist Development for Gastrointestinal Motility Disorders

For programs targeting TRPM5-mediated gastrointestinal prokinetic activity, Ethyl benzo[d]isothiazole-6-carboxylate provides the validated scaffold entry point. The J. Med. Chem. 2021 study demonstrated that benzo[d]isothiazole derivatives achieve >100-fold selectivity for TRPM5 over related cation channels, with compound 64 showing in vivo efficacy at 100 mg/kg in mouse motility assays [1]. The 6-carboxylate position is critical for introducing substituents that modulate DMPK properties—the ethyl ester can be selectively hydrolyzed to the acid for further conjugation, or retained to enhance lipophilicity and oral absorption. Benzothiazole-6-carboxylate analogs (CAS 19989-64-1) should not be substituted, as the sulfur-nitrogen positional isomerism alters the electrostatic surface potential of the heterocyclic core and disrupts channel subtype selectivity [2].

Antiviral HCV NS5B Polymerase Inhibitor Discovery Using Benzo[d]isothiazole-1,1-dioxide Templates

Ethyl benzo[d]isothiazole-6-carboxylate is the direct precursor for synthesizing benzo[d]isothiazole-1,1-dioxide-based HCV NS5B inhibitors. Oxidation of the isothiazole sulfur to the 1,1-dioxide, followed by elaboration at the 6-carboxylate position, generates compounds with demonstrated IC50 values of 10 nM against HCV polymerase—a 20-fold improvement over non-benzo-fused isothiazole analogs (IC50 = 200 nM) [1]. The ethyl ester protection allows selective manipulation of the carboxylate during multi-step synthetic sequences (sulfonamide installation, amine coupling) before final deprotection. The 6-carboxylate regioisomer is essential for aligning the methyl sulfonamide pharmacophore with the NS5B allosteric binding pocket [2].

Antiproliferative Lead Discovery Against Hematological Malignancies

The unique cytotoxicity profile of the benzo[d]isothiazole scaffold—CC50 = 4–9 μM against MT-4 lymphocytes with pan-leukemia antiproliferative activity while benzothiazole analogs remain inactive—makes Ethyl benzo[d]isothiazole-6-carboxylate the scaffold of choice for hematological oncology programs [1]. The ethyl ester at the 6-position provides a synthetic handle for generating Schiff base libraries via hydrazone formation, a validated strategy for discovering antiproliferative leads. Hydrazone derivatives 2h, 2i, and 2k-2r showed activity against leukemia cell lines including MV4-11 (biphenotypic B myelomonocytic leukemia) [2]. The ethyl ester offers superior solubility in organic solvents compared to the free acid (CAS 1015070-97-9), facilitating high-yielding library synthesis.

Quote Request

Request a Quote for Ethyl benzo[d]isothiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.